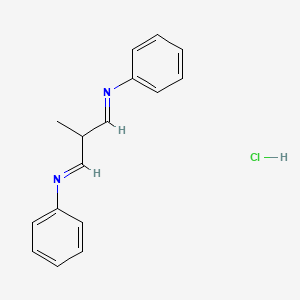
2-methyl-N,N'-diphenylpropane-1,3-diimine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,N’-diphenylpropane-1,3-diimine;hydrochloride typically involves the condensation of malonaldehyde with aniline derivatives under acidic conditions. The reaction is carried out in a solvent such as ethanol, and hydrochloric acid is used to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation reaction, but with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N,N’-diphenylpropane-1,3-diimine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Imine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-N,N’-diphenylpropane-1,3-diimine;hydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent dye in various chemical assays.
Biology: Employed in fluorescence microscopy and imaging techniques.
Medicine: Investigated for potential therapeutic applications due to its fluorescent properties.
Industry: Utilized in the production of fluorescent materials and dyes.
Wirkmechanismus
The mechanism of action of 2-methyl-N,N’-diphenylpropane-1,3-diimine;hydrochloride involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful in fluorescence-based applications. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to bind to specific molecules in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonaldehyde bis(phenylimine) monohydrochloride: Similar in structure and properties.
2-methyl-1,3-diphenyl-1,3-propanedione: Another compound with similar chemical properties.
Uniqueness
2-methyl-N,N’-diphenylpropane-1,3-diimine;hydrochloride is unique due to its specific fluorescent properties, which make it highly valuable in scientific research and industrial applications. Its ability to fluoresce under specific conditions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
55066-11-0 |
|---|---|
Molekularformel |
C16H17ClN2 |
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
2-methyl-N,N'-diphenylpropane-1,3-diimine;hydrochloride |
InChI |
InChI=1S/C16H16N2.ClH/c1-14(12-17-15-8-4-2-5-9-15)13-18-16-10-6-3-7-11-16;/h2-14H,1H3;1H |
InChI-Schlüssel |
RNPKFERCRIHSIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=NC1=CC=CC=C1)C=NC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


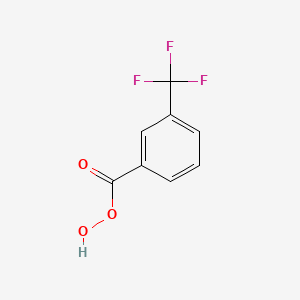
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
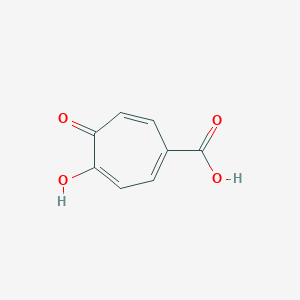
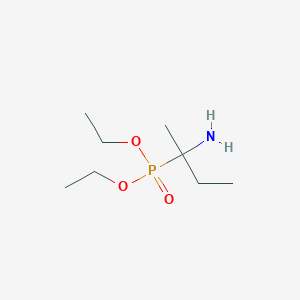
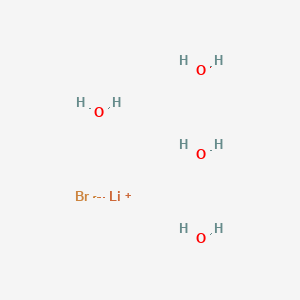
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)

![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
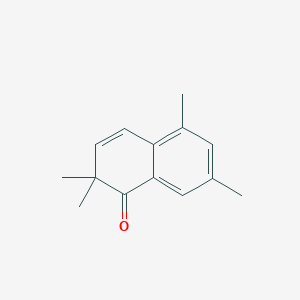
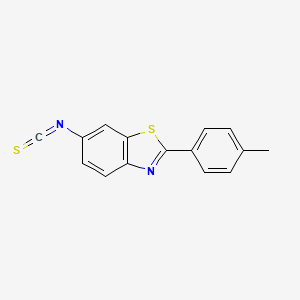
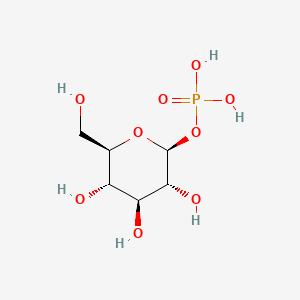
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
